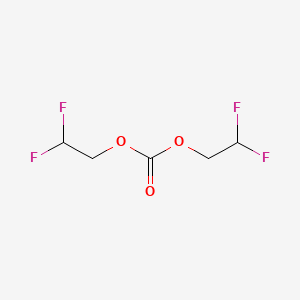

Bis(2,2-difluoroethyl) carbonate

Description

BenchChem offers high-quality Bis(2,2-difluoroethyl) carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2-difluoroethyl) carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(2,2-difluoroethyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O3/c6-3(7)1-11-5(10)12-2-4(8)9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFISINJOLGYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(=O)OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916678-16-5 | |

| Record name | Bis(2,2-difluoroethyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis Pathways for Bis(2,2-difluoroethyl) Carbonate

Executive Summary & Strategic Value

Bis(2,2-difluoroethyl) carbonate (DFDEC) represents a critical class of fluorinated dialkyl carbonates used primarily as electrolyte solvents in high-voltage lithium-ion batteries. Unlike its non-fluorinated analog (diethyl carbonate), DFDEC exhibits:

-

Enhanced Oxidation Stability: The electron-withdrawing fluorine atoms lower the HOMO energy level, permitting operation at voltages >4.5V vs Li/Li+.

-

SEI Formation: It participates in the formation of a robust, fluorine-rich Solid Electrolyte Interphase (SEI) on silicon and graphite anodes.

-

Flammability Reduction: Fluorination significantly increases the flash point compared to standard alkyl carbonates.

This guide details two distinct synthesis pathways: the Phosgenation Route (ideal for laboratory-scale, high-purity synthesis) and the Transesterification Route (ideal for green chemistry and scale-up).

Chemical Identity

| Property | Specification |

| IUPAC Name | Bis(2,2-difluoroethyl) carbonate |

| CAS Number | 916678-16-5 |

| Molecular Formula | |

| Molecular Weight | 190.09 g/mol |

| Structure | |

| Key Reactant | 2,2-Difluoroethanol (DFEO) |

Pathway A: The Triphosgene Route (Laboratory Scale)

Mechanistic Insight

While industrial phosgenation uses gaseous phosgene (

Reaction Logic: The hydroxyl group of 2,2-difluoroethanol acts as a nucleophile attacking the carbonyl center of the phosgene intermediate. A base (Pyridine or Triethylamine) is strictly required to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed decomposition.

Experimental Protocol

Reagents:

-

2,2-Difluoroethanol (DFEO): 20.0 mmol (1.64 g)

-

Triphosgene: 3.4 mmol (1.0 g) [0.34 eq, providing ~1.02 eq phosgene]

-

Pyridine: 22.0 mmol (1.74 g) [Excess to scavenge HCl]

-

Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Workflow:

-

System Prep: Flame-dry a 100 mL three-neck round-bottom flask. Equip with a magnetic stir bar, an addition funnel, and an argon inlet.

-

Solvation: Charge the flask with Triphosgene (1.0 g) and anhydrous DCM (30 mL). Cool the system to 0°C using an ice bath.

-

Reactant Mixing: In a separate vial, mix 2,2-Difluoroethanol (1.64 g) with Pyridine (1.74 g) in DCM (10 mL).

-

Controlled Addition: Add the Alcohol/Pyridine mixture dropwise to the Triphosgene solution over 30 minutes.

-

Critical Control Point: Maintain internal temperature <5°C. Rapid addition causes exotherms that may vaporize the phosgene intermediate before reaction.

-

-

Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours. A white precipitate (Pyridinium chloride) will form.

-

Quench & Wash:

-

Quench with cold water (20 mL).

-

Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess pyridine.

-

Wash with saturated

(20 mL) and Brine (20 mL).

-

-

Isolation: Dry organic layer over

, filter, and concentrate under reduced pressure.

Pathway Visualization

Figure 1: Triphosgene-mediated synthesis pathway showing in-situ activation and byproduct scavenging.

Pathway B: Transesterification (Green Chemistry)

Mechanistic Insight

Transesterification involves exchanging the alkoxy groups of a non-fluorinated carbonate (Dimethyl Carbonate, DMC) with 2,2-difluoroethanol.

The Challenge: Fluorinated alcohols are less nucleophilic than non-fluorinated alcohols due to the electron-withdrawing effect of fluorine. Consequently, the equilibrium lies heavily to the left (reactants). The Solution:

-

Catalysis: Use Lewis acid catalysts (Titanium alkoxides) or basic alkali carbonates (

, -

Equilibrium Shift: Continuous removal of the byproduct (Methanol) via azeotropic distillation is mandatory to drive the reaction to completion.

Experimental Protocol

Reagents:

-

Dimethyl Carbonate (DMC): 50 mmol (Excess)

-

2,2-Difluoroethanol: 20 mmol

-

Catalyst:

(1 mol%) or -

Solvent: Toluene (Optional, as azeotropic agent)

Step-by-Step Workflow:

-

Reactor Setup: Use a two-neck flask equipped with a Dean-Stark trap or a fractionating column topped with a distillation head.

-

Charging: Load DMC, 2,2-difluoroethanol, and catalyst into the flask under Nitrogen.

-

Reflux: Heat the mixture to the boiling point of the azeotrope.

-

Note: The Methanol/DMC azeotrope boils at ~63°C. The reaction temperature must be sufficient to distill this azeotrope but retain the fluorinated alcohol (

).

-

-

Distillation: Continuously remove the Methanol/DMC azeotrope.

-

Monitoring: The reaction is complete when the head temperature rises to the boiling point of pure DMC (90°C) or the fluorinated alcohol.

-

-

Purification:

-

Remove residual catalyst by filtration (if solid) or aqueous wash.

-

Isolate DFDEC via fractional distillation under reduced pressure.

-

Pathway Visualization

Figure 2: Equilibrium-driven transesterification process requiring continuous removal of methanol.

Characterization & Validation

To ensure the product is Bis(2,2-difluoroethyl) carbonate and not the asymmetric methyl-2,2-difluoroethyl carbonate, validation is required.

NMR Spectroscopy (Self-Validating Standard)

The symmetry of the molecule simplifies the spectrum. If asymmetric carbonates exist, the integration ratios will deviate.

| Nucleus | Signal Description | Assignment |

Validation Check: In

GC-MS Fragmentation

-

Molecular Ion: m/z 190 (weak or absent).

-

Base Peak: Look for m/z corresponding to the loss of a fluorinated alkoxy group (

).

Safety & Handling (E-E-A-T)

-

Triphosgene Hazard: Although solid, triphosgene releases phosgene gas upon contact with moisture.[1] All weighing must occur in a fume hood. A bottle of ammonium hydroxide should be kept open in the hood during operations to neutralize escaping phosgene vapors.

-

Fluoride Sensitivity: 2,2-difluoroethanol is toxic and can absorb through skin. Double gloving (Nitrile) is recommended.

-

Pressure: Transesterification reactors should be rated for pressure if run in closed autoclaves, though open reflux is safer for this specific boiling point range.

References

-

Schäffner, B., et al. (2010). "Organic Carbonates as Solvents in Synthesis and Catalysis." Chemical Reviews.

-

Zhang, H., et al. (2015). "Fluorinated electrolytes for high-voltage lithium-ion batteries." Journal of Power Sources.

-

Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews.

-

Daikin Industries Ltd. (2011). "Process for producing fluorine-containing carbonate." U.S. Patent 8,063,240.

-

Smart, M. C., et al. (2003). "Improved performance of lithium-ion cells with the use of fluorinated carbonate-based electrolytes." Journal of Power Sources.

Sources

An In-Depth Technical Guide to the Physical Properties of Bis(2,2-difluoroethyl) Carbonate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of Physical Properties

In the realms of advanced materials science and pharmaceutical development, a comprehensive understanding of a compound's physical properties is paramount. These properties are not mere data points; they are the fundamental characteristics that govern a substance's behavior, dictating its suitability for specific applications, its processing requirements, and its performance under various conditions. This technical guide is dedicated to a thorough exploration of the physical properties of Bis(2,2-difluoroethyl) carbonate, a fluorinated organic compound of increasing interest.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical characteristics, often imparting desirable traits such as enhanced thermal stability, modified solubility, and unique electrochemical behavior. As such, Bis(2,2-difluoroethyl) carbonate has emerged as a promising component in the formulation of advanced electrolytes for lithium-ion batteries and as a potential building block in medicinal chemistry. This guide aims to provide a detailed and authoritative overview of its key physical properties, the methodologies for their determination, and the implications of these properties for its primary applications.

Core Molecular and Physical Characteristics

A foundational understanding of Bis(2,2-difluoroethyl) carbonate begins with its basic molecular and physical data. These values provide the initial framework for predicting its behavior and for designing experimental protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆F₄O₃ | [1] |

| Molecular Weight | 190.09 g/mol | [1] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point (Predicted) | 142.4 ± 40.0 °C | |

| Density (Predicted) | 1.325 g/mL |

Note: It is crucial to distinguish Bis(2,2-difluoroethyl) carbonate from its close analog, Bis(2,2,2-trifluoroethyl) carbonate, as their physical properties differ significantly. This guide pertains exclusively to the difluoro- compound.

Thermal Properties: Stability and Phase Transitions

The thermal behavior of a compound is a critical indicator of its operational limits and storage requirements. For Bis(2,2-difluoroethyl) carbonate, its application in environments with fluctuating temperatures, such as in batteries, necessitates a thorough understanding of its thermal stability and phase transitions.

Melting and Boiling Points

While predicted values offer a preliminary estimate, experimental determination of melting and boiling points provides definitive data on the liquid range of the compound.

-

Boiling Point: The predicted boiling point of 142.4 ± 40.0 °C suggests a relatively low volatility at room temperature. Experimental determination via distillation is the standard method for verification.

-

Melting Point: No experimental data for the melting point is readily available in the public domain. Given its liquid state at room temperature, the melting point is expected to be below ambient temperatures.

Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For fluorinated carbonates used in battery electrolytes, TGA can reveal the onset of decomposition, which is a critical safety parameter.[2]

Conceptual TGA Workflow: A small, precisely weighed sample of Bis(2,2-difluoroethyl) carbonate would be placed in a TGA instrument. The sample is then heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3] The instrument continuously records the sample's weight. A sharp decrease in weight indicates decomposition. The temperature at which this weight loss begins is the onset of decomposition, a key measure of thermal stability.

Caption: Conceptual workflow for Thermogravimetric Analysis (TGA).

Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material, such as melting, crystallization, and glass transitions.[4] By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can provide precise data on these transitions.[5]

Experimental Protocol for DSC Analysis:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of Bis(2,2-difluoroethyl) carbonate is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable and non-reactive environment.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program would involve cooling the sample to a low temperature (e.g., -100 °C) and then heating it at a constant rate (e.g., 10 °C/min) to a temperature above its expected boiling point.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference throughout the temperature scan.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. A sharp endothermic peak would indicate melting, and the peak temperature is taken as the melting point.

Caption: Step-by-step protocol for DSC analysis.

Optical Properties: Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the material. It is a fundamental physical property that is sensitive to the composition, purity, and temperature of the substance. For Bis(2,2-difluoroethyl) carbonate, the refractive index can serve as a quick and non-destructive method for quality control and identification.

Experimental Determination of Refractive Index:

The refractive index is typically measured using a refractometer.[6][7] A few drops of the liquid are placed on the prism of the instrument. Light of a specific wavelength (usually the sodium D-line at 589 nm) is passed through the sample, and the angle of refraction is measured. The instrument then converts this angle into a refractive index value. The temperature must be precisely controlled during the measurement, as the refractive index is temperature-dependent.

Fluid Dynamics: Viscosity and Its Implications

Viscosity is a measure of a fluid's resistance to flow. In the context of battery electrolytes, lower viscosity is generally desirable as it facilitates faster ion transport, leading to better battery performance.[8] For applications in drug development, viscosity can influence formulation and delivery characteristics.

Viscosity Measurement:

The viscosity of Bis(2,2-difluoroethyl) carbonate can be determined using a viscometer. Several types of viscometers are available, including capillary viscometers and rotational viscometers. For a low-viscosity liquid like a carbonate, a capillary viscometer, which measures the time it takes for a fixed volume of liquid to flow through a narrow capillary, is often suitable. The measurement should be conducted at a controlled temperature.

Solubility Profile: A Key to Formulation

The solubility of a compound in various solvents is a critical parameter for its application. In battery electrolytes, the carbonate must be miscible with other co-solvents and dissolve the lithium salt. In pharmaceutical applications, solubility in aqueous and organic media is a key determinant of bioavailability and formulation options.[9]

Due to the presence of fluorine atoms, Bis(2,2-difluoroethyl) carbonate is expected to exhibit unique solubility characteristics. Fluorinated compounds are often described as "lipophobic" (fat-repelling) in addition to being hydrophobic (water-repelling), leading to immiscibility with many common organic solvents.[10]

A systematic study of its solubility in a range of solvents, from nonpolar hydrocarbons to polar protic and aprotic solvents, is necessary to establish a comprehensive solubility profile. This can be done by determining the concentration at which the carbonate forms a saturated solution in each solvent at a given temperature.

Applications and the Role of Physical Properties

The physical properties of Bis(2,2-difluoroethyl) carbonate are directly linked to its potential applications.

-

Lithium-Ion Batteries: Its predicted low viscosity and potential for high thermal and electrochemical stability make it an attractive co-solvent in electrolytes.[11][12] The fluorination can also contribute to the formation of a stable solid-electrolyte interphase (SEI) on the anode, which is crucial for battery longevity and safety.[13]

-

Drug Development: While less documented, fluorinated compounds are of significant interest in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.[14] Bis(2,2-difluoroethyl) carbonate could serve as a novel building block or a specialized solvent in the synthesis of fluorinated pharmaceuticals.[4] Its unique solubility profile might also be leveraged in drug delivery systems.[3][15]

Safety and Handling

Bis(2,2-difluoroethyl) carbonate is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, appropriate safety precautions must be taken when handling this compound. It should be used in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

This technical guide has provided a comprehensive overview of the known and anticipated physical properties of Bis(2,2-difluoroethyl) carbonate. While some fundamental data is available, there is a clear need for more extensive experimental characterization to fully unlock its potential in both the energy storage and pharmaceutical sectors. The experimental protocols and workflows outlined herein provide a roadmap for researchers to obtain the necessary data to advance the application of this promising fluorinated compound.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. blog.kohan.com.tw [blog.kohan.com.tw]

- 3. Fluorinated covalent organic frameworks for efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20110244313A1 - Fluorinated Cyclic Carbonates and Compositions Thereof - Google Patents [patents.google.com]

- 5. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. davjalandhar.com [davjalandhar.com]

- 8. researchgate.net [researchgate.net]

- 9. physchemres.org [physchemres.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bis(2,2-difluoroethyl) Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation, profoundly impacting fields from materials science to pharmaceuticals. Bis(2,2-difluoroethyl) carbonate, a fluorinated organic compound, stands as a molecule of significant interest. Its unique properties, stemming from the presence of multiple fluorine atoms, make it a valuable component in advanced applications.

This technical guide offers a comprehensive overview of Bis(2,2-difluoroethyl) carbonate, detailing its chemical identity, physicochemical properties, synthesis, and key applications. As a Senior Application Scientist, the aim is to provide not just a repository of data, but a cohesive understanding of the causality behind its utility, particularly for professionals in research and development.

The internationally recognized IUPAC name for this compound is bis(2,2-difluoroethyl) carbonate [1].

Physicochemical Properties

The physicochemical properties of Bis(2,2-difluoroethyl) carbonate are fundamental to its behavior and application. The electron-withdrawing nature of the fluorine atoms significantly influences the molecule's polarity, stability, and reactivity.

| Property | Value | Source |

| IUPAC Name | bis(2,2-difluoroethyl) carbonate | [1] |

| CAS Number | 916678-16-5 | [1] |

| Molecular Formula | C₅H₆F₄O₃ | [1] |

| Molecular Weight | 190.09 g/mol | [1] |

| Computed XlogP | 2.2 | [1] |

Synthesis of Bis(2,2-difluoroethyl) Carbonate

The synthesis of fluorinated carbonates like Bis(2,2-difluoroethyl) carbonate can be approached through several methods. A common and effective strategy involves the reaction of 2,2-difluoroethanol with a suitable carbonyl source. This approach avoids the use of highly toxic phosgene, aligning with the principles of green chemistry.

One plausible synthetic route is the reaction of 2,2-difluoroethanol with a phosgene equivalent, such as triphosgene, or via a transesterification reaction. A patent for a related compound suggests a method reacting 2,2-difluoroethanol with ethylene carbonate, which serves as a safer carbonyl source[4].

Experimental Protocol: Synthesis via a Phosgene Equivalent (Illustrative)

This protocol is a representative method based on established organic chemistry principles for the synthesis of carbonates from alcohols.

Objective: To synthesize Bis(2,2-difluoroethyl) carbonate from 2,2-difluoroethanol.

Materials:

-

2,2-difluoroethanol

-

Triphosgene (or another suitable phosgene equivalent)

-

Anhydrous pyridine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a solution of 2,2-difluoroethanol (2.0 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous dichloromethane.

-

Reagent Addition: The flask is cooled in an ice bath to 0 °C. A solution of triphosgene (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: The reaction mixture is quenched by the slow addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure Bis(2,2-difluoroethyl) carbonate.

Caption: Synthesis workflow for Bis(2,2-difluoroethyl) carbonate.

Applications

The primary applications of Bis(2,2-difluoroethyl) carbonate are centered in the field of materials science, with emerging potential in the broader chemical and pharmaceutical industries.

Electrolyte Additive in Lithium-Ion Batteries

A significant body of research highlights the use of fluorinated carbonates as electrolyte additives to enhance the performance and safety of lithium-ion batteries. Bis(2,2-difluoroethyl) carbonate and its analogs contribute to:

-

Formation of a Stable Solid Electrolyte Interphase (SEI): Fluorinated carbonates are preferentially reduced at the anode surface to form a stable, LiF-rich SEI layer. This robust SEI layer is crucial for preventing further electrolyte decomposition, suppressing dendrite growth on lithium metal anodes, and improving the overall cycle life and efficiency of the battery[2].

-

Increased Thermal and Electrochemical Stability: The presence of fluorine atoms enhances the oxidative stability of the electrolyte, allowing for operation at higher voltages, which is critical for developing high-energy-density batteries.

-

Flame Retardancy: Many fluorinated organic compounds are non-flammable. Their incorporation into the electrolyte can significantly reduce the flammability of the battery, a critical safety consideration[2].

Caption: Mechanism of action as a battery electrolyte additive.

Potential in Drug Development and Medicinal Chemistry

While direct applications of Bis(2,2-difluoroethyl) carbonate as a therapeutic agent are not documented, its structural motifs are highly relevant to drug development. Fluorine is a key element in many modern pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and bioavailability.

Bis(2,2-difluoroethyl) carbonate can be considered as:

-

A Building Block for Fluorinated Molecules: It can serve as a precursor or reagent for introducing the 2,2-difluoroethoxy group into more complex molecules. The 2,2-difluoroethyl group is a bioisostere of other functional groups and can be used to fine-tune the properties of a drug candidate.

-

A Safer Carbonylating Agent: As a substitute for phosgene, it can be used in the synthesis of carbonates and carbamates, which are common functional groups in drug molecules. Its reactivity is enhanced by the electron-withdrawing fluoroalkyl groups[5]. The use of such reagents can improve the safety profile of synthetic processes in pharmaceutical manufacturing.

The development of novel fluorination and fluoroalkylation reagents is a very active area of research, and compounds like Bis(2,2-difluoroethyl) carbonate are of interest for their potential to provide new synthetic pathways to valuable fluorinated compounds.

Safety and Handling

Bis(2,2-difluoroethyl) carbonate is classified as a flammable liquid and vapor. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

Bis(2,2-difluoroethyl) carbonate is a valuable fluorinated compound with a well-established role in the advancement of lithium-ion battery technology. Its ability to form a stable SEI and enhance the safety of electrolytes makes it a key area of research and development in energy storage. While its direct application in drug development is not yet established, its potential as a synthetic building block and a safer carbonylating agent warrants further exploration by medicinal and process chemists. As the demand for advanced materials and safer, more effective pharmaceuticals continues to grow, the importance of fluorinated molecules like Bis(2,2-difluoroethyl) carbonate is set to increase.

References

-

PubChem. Bis(2,2-difluoroethyl) carbonate | C5H6F4O3 | CID 15985041. National Center for Biotechnology Information. [Link]

-

PubChem. Bis(2,2-difluoroethyl) carbonate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1) from carbon dioxide as a carbonyl source.[Link]

-

ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1) from carbon dioxide as a carbonyl source.[Link]

- Google Patents.1,2-BIS(2,2-DIFLUOROETHOXY) ETHANE AND MANUFACTURING METHOD THEREOF - EP 2998283 A1.

- Google Patents.1,2-bis(2,2-difluoroethoxy) ethane and manufacturing method thereof.

Sources

- 1. Bis(2,2-difluoroethyl) carbonate | C5H6F4O3 | CID 15985041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(2,2,2-trifluoroethyl) carbonate battery grade 1513-87-7 [sigmaaldrich.com]

- 3. Bis(2,2,2-trifluoroethyl) carbonate battery grade 1513-87-7 [sigmaaldrich.com]

- 4. EP2998283A1 - 1,2-bis(2,2-difluoroethoxy) ethane and manufacturing method thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

The Fluorine Frontier: Discovery and Mechanisms of Fluorinated Electrolyte Additives

The following technical guide details the discovery, mechanistic background, and experimental characterization of fluorinated electrolyte additives. It is structured to provide actionable insights for researchers in materials science and electrochemistry, drawing parallels to structure-activity relationship (SAR) methodologies familiar to drug development professionals.

Introduction: The Electronic Modulation of Interfaces

In the design of high-energy-density energy storage systems, the electrolyte is not merely an ion transport medium but a chemically active component that dictates the stability of the electrode-electrolyte interface. The introduction of fluorine—the most electronegative element—into organic solvents represents a paradigm shift in molecular engineering.

For researchers transitioning from pharmaceutical or organic synthesis backgrounds, the principle is analogous to bioisosteric replacement: modifying a molecule's electronic distribution without altering its steric bulk significantly. In battery electrolytes, replacing hydrogen with fluorine (

-

Lower LUMO: Increases the reduction potential, ensuring the additive reduces before the bulk solvent to form a protective Solid Electrolyte Interphase (SEI) on the anode.

-

Lower HOMO: Increases oxidation stability, allowing the electrolyte to withstand higher voltages (e.g., >4.5 V vs. Li/Li

) at the cathode without decomposing.

Historical Trajectory: From Ethylene Carbonate to FEC

The discovery of fluorinated additives was born from the failure of conventional carbonates to stabilize silicon and lithium-metal anodes.

-

The Standard: Ethylene Carbonate (EC) was the backbone of Li-ion electrolytes due to its high dielectric constant and ability to passivate graphite.

-

The Problem: Silicon anodes undergo massive volume expansion (>300%), rupturing the SEI formed by EC. This exposes fresh silicon to the electrolyte, leading to continuous decomposition and rapid cell failure.

-

The Breakthrough: Fluoroethylene Carbonate (FEC) .[1][2][3][4][5][6][7][8] Initially explored as a solvent, it was found that even small additions (3-10 wt%) dramatically improved Coulombic Efficiency (CE). Unlike EC, FEC decomposes to form an SEI rich in Lithium Fluoride (LiF) and elastomeric polymers. This LiF-rich matrix has a high shear modulus, allowing it to mechanically suppress dendrites and accommodate silicon's expansion.

Mechanistic Deep Dive: The sacrificial Architecture

The efficacy of fluorinated additives relies on their "sacrificial" nature.[9] They are designed to degrade.

The Reductive Decomposition Pathway

When FEC accepts an electron from the anode, it undergoes a ring-opening reaction. The currently accepted mechanism involves a radical pathway that yields LiF and a polymerizable vinylene carbonate-like radical.

Key Insight: The C-F bond is not broken immediately upon reduction. Instead, the electron density shift weakens the C-O bonds, facilitating ring opening. The subsequent elimination of F

Visualization of the Mechanism

The following diagram illustrates the reductive decomposition pathway of FEC, highlighting the bifurcation between inorganic (LiF) and organic (Polymer) product formation.

Figure 1: Mechanistic pathway of FEC reductive decomposition leading to a hybrid inorganic-organic SEI.

Families of Fluorinated Additives

While FEC is the standard for anodes, other classes address cathode stability and safety.

| Family | Representative Molecule | Primary Function | Mechanism of Action |

| Cyclic Carbonates | Fluoroethylene Carbonate (FEC) | Anode Protection (Si, Li-metal) | Forms LiF-rich, elastomeric SEI via reductive polymerization. |

| Linear Carbonates | Di-(2,2,2-trifluoroethyl) Carbonate (DFDEC) | High Voltage Stability | Fluorinated alkyl chains lower HOMO, preventing oxidation at >4.5V cathodes. |

| Fluorinated Ethers | 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) | Diluent / Safety | Non-solvating "diluent" in Localized High-Concentration Electrolytes (LHCE); reduces flammability. |

| Phosphates | Tris(2,2,2-trifluoroethyl) Phosphate (TFP) | Flame Retardancy | Scavenges H· and OH· radicals in the gas phase to quench thermal runaway. |

Experimental Protocols

To validate the efficacy of a new fluorinated additive, a rigorous screening workflow is required. The following protocols prioritize self-validation and reproducibility.

Protocol 1: Determination of Oxidative Stability (Modified LSV)

Standard Linear Sweep Voltammetry (LSV) on inert Platinum electrodes often overestimates stability. This protocol uses a conductive carbon working electrode to mimic real-world catalytic surface effects.

Materials:

-

Working Electrode (WE): Super P Carbon coated on Aluminum foil (no active material to isolate electrolyte response).

-

Counter/Reference Electrode (CE/RE): Lithium metal chip.

-

Separator: Glass fiber (Whatman GF/D) to ensure excess electrolyte availability.

Step-by-Step Workflow:

-

Cell Assembly: Assemble 2032 coin cells in an Argon-filled glovebox (

ppm). -

OCV Rest: Allow cells to rest for 6 hours to ensure full wetting.

-

Conditioning: Perform 1 cycle of Cyclic Voltammetry (CV) from 3.0 V to 4.5 V at 0.1 mV/s to stabilize the interface.

-

LSV Sweep: Scan from OCV to 6.0 V vs. Li/Li

at a slow scan rate of 0.05 mV/s .-

Why slow scan rate? To detect the onset of slow kinetic decomposition reactions that fast scans miss.

-

-

Data Analysis: Define the "breakdown voltage" not as a visual takeoff, but as the potential where current density exceeds 10 µA/cm² .

Protocol 2: SEI Profiling via Depth-Sensing XPS

Surface characterization must account for the stratified nature of the SEI (organic outer layer, inorganic inner layer).

Workflow:

-

Cycling: Cycle Li||Cu or Li||Si half-cells for 10 cycles (formation phase).

-

Disassembly: Disassemble cells in the glovebox. Rinse electrodes 3x with Dimethyl Carbonate (DMC) to remove residual salt. Do not dry excessively (vacuum drying < 15 mins) to prevent SEI collapse.

-

Transfer: Use a vacuum transfer vessel to move samples to the XPS chamber (air exposure destroys LiF and Li

O). -

Sputtering: Perform Ar

sputtering at 1 keV in 30-second intervals. -

Spectral Analysis:

-

F 1s Region: Track the shift from 688 eV (C-F organic bond) to 685 eV (Li-F inorganic bond) as you sputter deeper.

-

C 1s Region: Monitor the disappearance of C-O/C=O peaks (organic carbonates) and the persistence of carbide species near the electrode surface.

-

Visualization: Additive Screening Workflow

This logic flow ensures that only viable candidates proceed to resource-intensive full-cell testing.

Figure 2: Stage-gate workflow for the evaluation of novel fluorinated electrolyte additives.

References

-

Prof. Jeff Dahn Group . "Fluoroethylene Carbonate as an Electrolyte Additive for Lithium-Ion Batteries." Journal of The Electrochemical Society, 2000s. (Foundational work establishing FEC for Si anodes).[9]

-

Nie, L., et al. "Consumption of Fluoroethylene Carbonate Electrolyte-Additive at the Si–Graphite Negative Electrode in Li and Li-Ion Cells."[10] The Journal of Physical Chemistry C, 2023.[10] Link

-

Zhang, H., et al. "Fluorinated ether electrolyte with controlled solvation structure for high voltage lithium metal batteries."[11] Nature Communications, 2022. Link

-

Su, C.C., et al. "Terminally Fluorinated Glycol Ether Electrolyte for Lithium Metal Batteries." Argonne National Laboratory / OSTI, 2021. Link

-

Schroder, K., et al. "The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes." Chemistry of Materials, 2015.[2] Link

-

Ghaur, A., et al. "Novel Characterized Property of FEC Enhances SEI Formation (Molecular Cling Effect)." MEET Battery Research Center, 2023. Link

-

Dewald, G.F., et al. "Experimental Assessment of the Practical Oxidative Stability of Lithium Thiophosphate Solid Electrolytes." ChemRxiv, 2021. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 3. MEET - New Perspectives for SEI Forming Additive Compounds [uni-muenster.de]

- 4. researchgate.net [researchgate.net]

- 5. FEC Additive for Improved SEI Film and Electrochemical Performance of the Lithium Primary Battery [mdpi.com]

- 6. smeng.ucsd.edu [smeng.ucsd.edu]

- 7. Influence of Electrolyte Additive Fluoroethylene Carbonate Varies Depending on Concentration [fz-juelich.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. diva-portal.org [diva-portal.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Bis(2,2-difluoroethyl) Carbonate (BDFEC): A High-Performance Electrolyte Additive for Advanced Lithium-Ion Batteries

Introduction

The relentless pursuit of higher energy density and improved safety in lithium-ion batteries (LIBs) has spurred intensive research into novel electrolyte formulations. Electrolyte additives play a pivotal role in this endeavor, offering a cost-effective strategy to enhance battery performance by tailoring the properties of the electrode-electrolyte interphases. Among the array of additives investigated, fluorinated carbonates have emerged as a particularly promising class. This application note provides a comprehensive technical guide on the use of bis(2,2-difluoroethyl) carbonate (BDFEC) as a functional electrolyte additive for researchers, scientists, and professionals in the field of battery technology and material science.

BDFEC, a linear carbonate with two difluoroethyl groups, offers a unique combination of properties that address some of the most critical challenges in modern LIBs, including electrode surface instability, electrolyte decomposition, and flammability. Its primary function is to participate in the formation of a robust and stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI), which are crucial for long-term cycling stability and safety.

Mechanism of Action: Engineering Stable Electrode-Electrolyte Interphases

The superior performance of BDFEC as an electrolyte additive is intrinsically linked to its electrochemical decomposition behavior during the initial formation cycles of a lithium-ion battery.

Anode Side: Formation of a LiF-Rich Solid Electrolyte Interphase (SEI)

Similar to other fluorinated additives like fluoroethylene carbonate (FEC), BDFEC possesses a lower reduction potential compared to conventional carbonate solvents such as ethylene carbonate (EC) and dimethyl carbonate (DMC). This allows it to be preferentially reduced on the anode surface during the first charge. The reductive decomposition of BDFEC leads to the formation of a thin, uniform, and mechanically stable SEI layer that is rich in lithium fluoride (LiF).

The presence of a LiF-rich SEI is highly desirable for several reasons:

-

Enhanced Stability: LiF is a wide-bandgap inorganic compound with excellent chemical and thermal stability, which effectively passivates the anode surface and prevents continuous electrolyte decomposition.

-

Improved Ionic Conductivity: The LiF-rich SEI facilitates efficient Li-ion transport while being electronically insulating, which is essential for good rate capability.

-

Suppression of Dendrite Growth: In lithium-metal anodes, a uniform and mechanically robust SEI can suppress the formation and growth of lithium dendrites, a major safety concern.

The decomposition of BDFEC at the anode can be visualized as a multi-step process involving the cleavage of C-O and C-F bonds, ultimately leading to the formation of LiF and various organic and inorganic species that constitute the SEI.

Caption: Reductive decomposition of BDFEC at the anode surface to form a stable SEI layer.

Cathode Side: Formation of a Protective Cathode Electrolyte Interphase (CEI)

At the cathode, especially in high-voltage applications, the electrolyte can undergo oxidative decomposition, leading to capacity fade and safety issues. Fluorinated carbonates like BDFEC can also contribute to the formation of a protective CEI layer. This layer mitigates the parasitic reactions between the electrolyte and the highly reactive cathode surface, thereby improving the cycling stability and thermal stability of high-voltage cathode materials like LiNiₓMnᵧCo₂O₂ (NMC) and LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA). The use of fluorinated electrolytes has been shown to prevent transition metal dissolution from the cathode, a significant degradation mechanism in high-voltage cells.

Performance Benefits and Applications

The incorporation of BDFEC as an electrolyte additive can lead to significant improvements in various aspects of lithium-ion battery performance.

| Performance Metric | Without BDFEC | With BDFEC Additive | Source |

| First Cycle Coulombic Efficiency | Lower | Higher | |

| Capacity Retention | Significant fade over cycles | Improved long-term stability | |

| Rate Capability | Limited at high C-rates | Enhanced performance | |

| Thermal Stability | Prone to thermal runaway | Improved safety characteristics | |

| High-Voltage Performance | Prone to electrolyte oxidation | Stable cycling at higher voltages |

Note: The specific performance improvements can vary depending on the cell chemistry, BDFEC concentration, and testing conditions.

Experimental Protocols

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of BDFEC.

Materials:

-

Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC), dimethyl carbonate (DMC))

-

Lithium hexafluorophosphate (LiPF₆) salt (battery grade)

-

Bis(2,2-difluoroethyl) carbonate (BDFEC) (battery grade, >99.9% purity)

-

Anhydrous solvent for rinsing (e.g., DMC)

-

Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Glovebox Environment: Perform all steps inside an argon-filled glovebox to prevent contamination from moisture and air.

-

Solvent Mixture Preparation: Prepare the desired volume of the base solvent mixture. A common composition is EC:EMC (3:7 by weight) or EC:DMC:EMC (1:1:1 by volume).

-

Salt Dissolution: Slowly add the LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration, typically 1.0 M. Continue stirring until the salt is completely dissolved. This is the baseline electrolyte .

-

Additive Incorporation: To a known volume of the baseline electrolyte, add the calculated volume or weight of BDFEC to achieve the desired concentration (e.g., 1-5 wt%).

-

Homogenization: Stir the final electrolyte solution for several hours to ensure complete homogenization.

-

Storage: Store the prepared electrolyte in a sealed container inside the glovebox.

Coin Cell Assembly

Objective: To assemble a 2032-type coin cell for electrochemical testing of the BDFEC-containing electrolyte.

Materials:

-

Graphite anode and a suitable cathode (e.g., LiCoO₂, NMC811)

-

Celgard separator

-

2032 coin cell components (casings, spacers, springs)

-

The prepared electrolyte with BDFEC

-

Crimping machine

-

Argon-filled glovebox

Procedure:

-

Drying: Dry the electrodes and separator in a vacuum oven overnight (e.g., 120°C for electrodes, 60°C for the separator) to remove any moisture.

-

Assembly in Glovebox: a. Place the negative casing (anode cap) on the work surface. b. Place the anode on the center of the casing. c. Add a few drops of the prepared electrolyte to wet the anode surface. d. Place the separator on top of the anode. e. Add a few more drops of electrolyte to wet the separator. f. Place the cathode on top of the separator. g. Add a final few drops of electrolyte. h. Place a spacer and then a spring on top of the cathode. i. Carefully place the positive casing (cathode cap) on top.

-

Crimping: Transfer the assembled cell to the crimping machine and apply pressure to seal the coin cell.

-

Resting: Let the assembled cell rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes and separator.

Caption: Workflow for the assembly of a 2032-type coin cell.

Electrochemical Evaluation

Objective: To evaluate the electrochemical performance of the assembled coin cells.

Equipment:

-

Battery cycler (e.g., Maccor, Arbin)

-

Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

-

Formation Cycles:

-

Perform 2-3 initial charge/discharge cycles at a low C-rate (e.g., C/20 or C/10). This is a critical step for the formation of a stable SEI.

-

The voltage window will depend on the electrode materials (e.g., 3.0-4.2 V for NMC/graphite).

-

-

Cycling Performance:

-

Cycle the cells at various C-rates (e.g., C/5, 1C, 5C) for an extended number of cycles (e.g., 100-500).

-

Record the charge and discharge capacities, coulombic efficiency, and energy efficiency for each cycle.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Measure the EIS of the cells at different states of charge (SOC) and after a certain number of cycles (e.g., after formation, after 100 cycles).

-

The impedance spectra provide valuable information about the charge transfer resistance, SEI resistance, and other internal resistances of the cell. The frequency range is typically from 100 kHz to 10 mHz.

-

Post-Mortem Analysis (Optional)

Objective: To analyze the chemical composition of the SEI layer.

Technique: X-ray Photoelectron Spectroscopy (XPS)

Procedure:

-

Carefully disassemble the cycled coin cells in an argon-filled glovebox.

-

Gently rinse the anode with an anhydrous solvent (e.g., DMC) to remove residual electrolyte.

-

Dry the anode under vacuum.

-

Transfer the anode to the XPS instrument using an air-tight transfer vessel to avoid exposure to air and moisture.

-

Acquire high-resolution XPS spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s) to identify the chemical species present in the SEI.

Safety and Handling

Bis(2,2-difluoroethyl) carbonate is a flammable liquid and vapor and may cause skin, eye, and respiratory irritation. It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures involving electrolytes and cell assembly should be conducted in a controlled environment, such as an argon-filled glovebox, to prevent exposure to moisture and air.

Conclusion

Bis(2,2-difluoroethyl) carbonate is a highly effective electrolyte additive for improving the performance and safety of lithium-ion batteries. Its ability to form a stable, LiF-rich SEI on the anode and a protective CEI on the cathode leads to enhanced cycling stability, better rate capability, and improved safety, particularly in high-voltage applications. The protocols outlined in this application note provide a framework for researchers to effectively incorporate and evaluate BDFEC in their lithium-ion battery research and development efforts.

References

- Application Notes and Protocols for Dilithium Sulfite as an Electrolyte Additive in Lithium-Ion Batteries. Benchchem.

- Smart, M. C., & Bugga, R. V. (2025, July 15). Improved performance and safety of lithium ion cells with the use of fluorinated carbonate-based electrolytes. NASA Technical Reports Server.

- Mechanistic insights into the thermodynamics and kinetics underlying the reductive decomposition of fluoroethylene and difluoroethylene carbonates for SEI formation in LIBs. RSC Publishing.

- Effect

Advanced Application Note: Bis(2,2-difluoroethyl) Carbonate (BDFEC) in High-Voltage Lithium-Ion Batteries

Executive Summary & Strategic Rationale

Bis(2,2-difluoroethyl) carbonate (BDFEC) , CAS [916678-16-5], represents a critical class of fluorinated linear carbonates designed to bridge the gap between conventional alkyl carbonates and perfluorinated solvents.

As lithium-ion battery (LIB) operating voltages push beyond 4.4V (vs. Li/Li⁺) to maximize energy density, conventional solvents like Diethyl Carbonate (DEC) suffer from rapid oxidative decomposition. While heavily fluorinated analogs like Bis(2,2,2-trifluoroethyl) carbonate (TFEC) offer superior stability, they often exhibit poor salt solubility and high viscosity.

BDFEC occupies the "Goldilocks" zone:

-

Oxidative Stability: The electron-withdrawing fluorine atoms lower the HOMO energy level, extending anodic stability up to ~5.0V.

-

Solvation Capability: With only four fluorine atoms (compared to six in TFEC), BDFEC retains sufficient polarity to solvate lithium salts (LiPF₆, LiFSI) effectively.

-

Interphase Engineering: It participates in the formation of a thin, inorganic-rich Cathode Electrolyte Interphase (CEI) that suppresses transition metal dissolution.

Material Specifications & Properties

Before formulation, verify the physicochemical properties of the neat solvent.

| Property | Value / Range | Relevance |

| Chemical Name | Bis(2,2-difluoroethyl) carbonate | Core Solvent |

| Abbreviation | BDFEC | - |

| CAS Number | 916678-16-5 | Identification |

| Molecular Formula | C₅H₆F₄O₃ | - |

| Molecular Weight | 190.09 g/mol | Stoichiometry |

| Purity Requirement | ≥ 99.9% (Battery Grade) | Impurities (H₂O, HF) cause failure |

| Water Content | < 10 ppm | Critical for hydrolysis prevention |

| Acid Content (HF) | < 20 ppm | Prevents cathode corrosion |

| Oxidation Potential | ~5.2 V vs. Li/Li⁺ | High-voltage applicability |

| Melting Point | < -20°C (Estimated) | Low-temp performance |

Mechanistic Action

The following diagram illustrates the dual-protection mechanism of BDFEC in a high-voltage cell (NMC811 or similar cathode).

Figure 1: Mechanistic pathway of BDFEC. The fluorinated backbone lowers the Highest Occupied Molecular Orbital (HOMO), making the solvent resistant to electron loss at the cathode surface. Controlled decomposition forms a LiF-rich CEI layer that prevents further electrolyte consumption.

Protocol: Electrolyte Formulation

Safety Warning: Handle all materials in an Argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm). Fluorinated carbonates can release HF upon hydrolysis. Wear butyl rubber gloves and safety glasses.

Materials

-

Solvent A (High Dielectric): Ethylene Carbonate (EC) or Fluoroethylene Carbonate (FEC).

-

Solvent B (Viscosity Modifier/Stabilizer): BDFEC (Bis(2,2-difluoroethyl) carbonate) .

-

Salt: LiPF₆ (1.0 M - 1.2 M) or LiFSI.

-

Additives (Optional): 1,3-Propane Sultone (PS) or Vinylene Carbonate (VC) (0.5 - 1.0 wt%).

Step-by-Step Formulation

-

Preparation of Solvent Blend:

-

Standard high-voltage blend ratio: EC:BDFEC (3:7 vol%) or FEC:BDFEC (3:7 vol%) for ultra-high voltage (>4.6V).

-

Note: Unlike DEC, BDFEC is denser (~1.4 g/mL). Gravimetric mixing is recommended for precision.

-

Calculation: To make 10g of EC:BDFEC (3:7 wt%):

-

Weigh 3.0g Ethylene Carbonate (solid, melt at 40°C before weighing).

-

Weigh 7.0g BDFEC (liquid).

-

Mix in a PTFE or HDPE bottle. Vortex for 5 minutes until homogeneous.

-

-

-

Drying (Critical Step):

-

Add activated molecular sieves (4Å or 3Å, pre-dried at 300°C) to the solvent blend (approx. 5-10% w/v).

-

Let stand for 24 hours.

-

Filter through a 0.2 µm PTFE syringe filter to remove particulates.

-

-

Salt Addition:

-

Slowly add LiPF₆ to the solvent blend.

-

Caution: Reaction is exothermic. Add in 3-4 aliquots, cooling the vessel if necessary.

-

Stir magnetically for 4-6 hours until fully dissolved.

-

-

Quality Control:

-

Visually inspect: Solution should be clear and colorless.

-

Karl Fischer Titration: Confirm H₂O < 15 ppm.

-

HF Titration: Confirm acid < 30 ppm.

-

Protocol: Electrochemical Testing

A. Linear Sweep Voltammetry (LSV) - Oxidation Stability

Objective: Determine the anodic stability limit.

-

Cell Setup: 3-electrode coin cell or beaker cell.

-

Working Electrode: Platinum (Pt) disk or Al foil.

-

Counter Electrode: Lithium metal.

-

Reference Electrode: Lithium metal.[1]

-

-

Method:

-

OCV hold for 2 hours.

-

Sweep from OCV to 6.0 V vs. Li/Li⁺.

-

Scan Rate: 0.1 mV/s or 1.0 mV/s.

-

-

Analysis: Define the breakdown voltage as the point where current density exceeds 0.05 mA/cm².

-

Target: BDFEC blend should remain stable > 5.0 V.

-

B. Full Cell Cycling (NMC811 || Graphite)

Objective: Validate long-term high-voltage performance.

-

Assembly: 2032 Coin Cells.

-

Cathode: LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811). Loading: ~10-15 mg/cm².

-

Anode: Graphite.[2]

-

Separator: PE/PP (Celgard 2500) or glass fiber.

-

Electrolyte: 40-60 µL of prepared BDFEC formulation.

-

-

Formation Protocol (Crucial for Fluorinated Solvents):

-

Rest: 12 hours at 25°C (wetting).

-

Cycle 1-3: Charge at 0.1 C to 4.5 V (or 4.6 V). Discharge at 0.1 C to 2.8 V.

-

Observation: Monitor the first cycle Coulombic Efficiency (CE). Fluorinated solvents may show slightly lower initial CE due to SEI/CEI formation, but this stabilizes the cell.

-

-

Cycling Test:

-

Rate: 0.5 C Charge / 1.0 C Discharge.

-

Voltage Range: 2.8 V – 4.5 V.[2]

-

Temperature: 25°C and 45°C (High-temp stability is a key benefit of BDFEC).

-

Performance Analysis & Troubleshooting

Expected Data Profile

| Parameter | Standard Electrolyte (1M LiPF₆ in EC/DEC) | BDFEC Electrolyte (1M LiPF₆ in EC/BDFEC) |

| Oxidation Limit | ~4.4 V | > 5.2 V |

| Viscosity (25°C) | Low (~3 cP) | Moderate (~5-8 cP) |

| Ionic Conductivity | High (~10 mS/cm) | Moderate (~6-8 mS/cm) |

| Flammability | Highly Flammable | Non-flammable / Self-extinguishing |

| Capacity Retention (100 cycles, 4.5V) | < 80% | > 92% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Overpotential / Low Capacity | High viscosity or poor wetting. | Increase EC content (e.g., from 30% to 40%). Ensure 12h wetting period. |

| Rapid Capacity Fade (First 10 cycles) | Poor SEI formation on Graphite. | BDFEC is cathode-focused. Ensure 1-2% VC or 5-10% FEC is present to stabilize the anode. |

| Electrolyte Discoloration (Yellow/Brown) | HF generation / Moisture contamination. | Re-dry solvents with molecular sieves. Check glovebox atmosphere. |

Synthesis & Sourcing (Contingency)

If commercial BDFEC (CAS 916678-16-5) is unavailable, it can be synthesized via transesterification, though this requires a fully equipped organic synthesis lab.

-

Precursors: 2,2-difluoroethanol + Triphosgene (or Carbonyldiimidazole).

-

Reaction:

-

Purification: Fractional distillation under reduced pressure is mandatory to remove trace alcohols and acids.

References

-

Xia, L., et al. (2016).[3] "Fluorinated Electrolyte for High Voltage Lithium-Ion Cells."[2][3] Journal of Power Sources. (Discusses the general class of fluorinated carbonates including TFEC and analogs).

-

Zhang, Z., et al. (2015). "Fluorinated electrolytes for 5 V Li-ion battery." Energy & Environmental Science. (Foundational work on HOMO levels of fluorinated solvents).

-

Patent WO2015179205A1. "Nonaqueous electrolyte compositions." (Explicitly lists Bis(2,2-difluoroethyl) carbonate as a high-voltage solvent).[1][4]

-

Patent WO2016025589A1. "Nonaqueous electrolyte compositions comprising sultone and fluorinated solvent." (Details formulations using BDFEC).

-

PubChem Compound Summary. "Bis(2,2-difluoroethyl) carbonate."[5] National Center for Biotechnology Information.

Sources

Application Note: Electrochemical Stability Window Determination for Bis(2,2-difluoroethyl) carbonate

This Application Note provides a rigorous, field-validated protocol for determining the Electrochemical Stability Window (ESW) of Bis(2,2-difluoroethyl) carbonate , a critical fluorinated solvent for high-voltage Lithium-ion battery (LIB) electrolytes.

Executive Summary

Bis(2,2-difluoroethyl) carbonate is a fluorinated linear carbonate designed to extend the anodic stability of electrolytes beyond the 4.5 V vs. Li/Li⁺ limit of conventional solvents (e.g., DEC, DMC). Its electron-withdrawing fluorine atoms lower the Highest Occupied Molecular Orbital (HOMO) energy, thereby increasing resistance to oxidative decomposition at high-voltage cathodes (e.g., NMC811, LNMO).

This guide outlines the Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) protocols required to empirically define the ESW. It emphasizes the differentiation between intrinsic stability (on Platinum) and practical stability (on Aluminum/Cathode materials).

Core Principles & Mechanism

The Electrochemical Stability Window is the voltage range within which the electrolyte does not undergo significant oxidation (anodic limit) or reduction (cathodic limit).

-

Anodic Limit (Oxidation): The potential where electron transfer from the solvent to the positive electrode becomes kinetically significant. For DFDEC, this is expected to be > 5.2 V vs. Li/Li⁺ .

-

Cathodic Limit (Reduction): The potential where the solvent accepts electrons. While fluorinated solvents are generally more prone to reduction than their non-fluorinated counterparts, they often form a stable Solid Electrolyte Interphase (SEI).

Critical Consideration: The "breakdown voltage" is not a thermodynamic constant but an operational parameter defined by a specific cutoff current density (typically

Materials & Equipment

Reagents

| Component | Specification | Purpose |

| Solvent | Bis(2,2-difluoroethyl) carbonate (>99.9%) | Test Analyte. Critical: |

| Salt | Charge carrier (Standard concentration: | |

| Reference | Lithium Metal Ribbon (99.9%) | Reference ( |

| Working Electrode 1 | Platinum (Pt) Disk ( | Determines intrinsic oxidative stability (inert surface). |

| Working Electrode 2 | Aluminum (Al) Foil | Determines corrosion stability (mimics cathode current collector). |

| Working Electrode 3 | Glassy Carbon | Determines reductive stability (mimics carbon anode). |

Instrumentation

-

Potentiostat/Galvanostat: Capable of low-current measurement (nA range) and high compliance voltage (> 10 V).

-

Electrochemical Cell: 3-Electrode glass cell (air-tight) or Swagelok-type cell.

-

Environment: Argon-filled Glovebox (

).

Experimental Protocol

Workflow Overview

The following diagram illustrates the sequential workflow for accurate ESW determination.

Figure 1: Operational workflow for electrochemical stability window determination.

Step-by-Step Methodology

Step 1: Electrolyte Preparation

-

Inside the glovebox, dissolve

-

Stir magnetically for 6 hours at

until fully dissolved. -

Validation: Visually inspect for clarity. Any turbidity indicates moisture contamination or salt impurities.

Step 2: Cell Assembly (3-Electrode Configuration)

-

Working Electrode (WE): Polished Pt disk (Anodic scan) or Glassy Carbon (Cathodic scan). Note: Polish with

alumina slurry, rinse with anhydrous DMC, and dry before use. -

Counter Electrode (CE): Lithium metal foil.

-

Reference Electrode (RE): Lithium metal foil.

-

Separator: Glass fiber (Whatman GF/D) soaked in

of the prepared electrolyte.

Step 3: OCV Stabilization

-

Connect the cell to the potentiostat.

-

Monitor the Open Circuit Voltage (OCV) for 2–4 hours.

-

Criterion: The drift should be

before proceeding.

Step 4: Linear Sweep Voltammetry (LSV)

-

Anodic Scan (Oxidation Limit):

-

Start Potential: OCV (typically

). -

End Potential:

vs. -

Scan Rate:

(Slow scan is crucial to minimize capacitive current contributions).

-

-

Cathodic Scan (Reduction Limit):

-

Start Potential: OCV.[1]

-

End Potential:

vs. -

Scan Rate:

.

-

Step 5: Cyclic Voltammetry (Reversibility Check)

-

Perform 3 cycles between

and -

Observation: If the anodic current decreases in subsequent cycles, it indicates passivation (SEI formation). If it increases, it indicates solvent decomposition or electrode corrosion.

Data Analysis & Interpretation

The "Stability Window" is defined by the potentials where the faradaic current density exceeds a specific threshold.

| Parameter | Standard Threshold | Interpretation for DFDEC |

| Onset Potential ( | Tangent Method | The voltage where current begins to deviate linearly from the baseline. |

| Practical Limit ( | The operational voltage limit for battery cells. | |

| Strict Limit ( | Used for high-precision academic reporting. |

Expected Results for DFDEC:

-

Anodic Limit (Pt):

vs. -

Anodic Limit (Al): May show a passivation dip around

(Al passivation) followed by stability up to -

Cathodic Limit:

to

Visualization of Electrochemical Cell Setup

Figure 2: Three-electrode cell configuration for precise potential control.

Troubleshooting & Quality Control

-

Issue: High Background Current (< 4.0 V).

-

Cause: Moisture contamination (> 20 ppm).

-

Remedy: Dry solvent over molecular sieves (3Å or 4Å) for 48 hours. Verify with Karl Fischer titration.

-

-

Issue: Anodic Peak at ~4.2 V on Aluminum.

-

Cause: Corrosion of Al current collector (pitting).

-

Remedy: This is a critical failure mode. Confirm if LiPF₆ (which passivates Al) is used. If using LiFSI, Al corrosion is more likely; add DFDEC as a co-solvent rather than pure solvent to verify passivation.

-

-

Issue: No clear breakdown voltage.

-

Cause: Scan rate too fast (

). -

Remedy: Reduce scan rate to

to minimize double-layer charging current.

-

References

-

Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 114(23), 11503-11618.

-

Zhang, Z., et al. (2013). "Fluorinated electrolytes for 5 V Li-ion battery chemistries." Energy & Environmental Science, 6, 1806-1810.

-

Bongu, C., et al. (2019). "Determining the Electrochemical Stability Window of Electrolytes: A Methodological Review." Journal of The Electrochemical Society, 166(10), A1769.

-

PubChem. (2025).[2] "Bis(2,2-difluoroethyl) carbonate Compound Summary." National Library of Medicine.

-

Su, C.-C., et al. (2021). "Fluorinated Carbonates for High-Voltage Li-Ion Batteries."[3][4] Journal of Power Sources, 481, 228896.

Sources

Application Note: Purity Assessment of Bis(2,2-difluoroethyl) Carbonate via GC/MS

This Application Note is structured as a comprehensive technical guide for analytical chemists and battery materials scientists. It prioritizes practical "field-proven" logic over generic textbook instructions.

Methodology for High-Voltage Lithium-Ion Battery Electrolyte Additives

Abstract

Bis(2,2-difluoroethyl) carbonate (DFDEC) is a critical high-voltage solvent and additive for Lithium-Ion Batteries (LIBs), utilized to stabilize the Solid Electrolyte Interphase (SEI) on silicon-graphite anodes and high-nickel cathodes. Its purity is a Critical Quality Attribute (CQA); trace protic impurities (e.g., fluorinated alcohols) can catalyze the hydrolysis of LiPF₆, generating hydrofluoric acid (HF) and causing cell failure. This guide details a robust Gas Chromatography-Mass Spectrometry (GC/MS) protocol for assessing DFDEC purity, emphasizing the separation of synthesis-related impurities and mass spectral interpretation.

Chemical Profile & Critical Quality Attributes

Understanding the analyte's physicochemical nature is the prerequisite for method development.

| Property | Specification | Analytical Implication |

| Compound Name | Bis(2,2-difluoroethyl) carbonate | Target Analyte |

| CAS Number | 164864-13-5 (Generic) / 916678-16-5 | Verification ID |

| Structure | Mid-polar, electrophilic carbonyl | |

| Molecular Weight | 190.09 g/mol | Parent Ion ( |

| Boiling Point | ~150–160 °C (Est.)[1][2] | Elutes mid-chromatogram |

| Key Impurities | 2,2-Difluoroethanol, HF, Water | Must separate alcohol from main peak |

Method Development Strategy

Column Selection: The Polarity Dilemma

While non-polar columns (e.g., 5% Phenyl-arylene, DB-5ms ) are standard for general purity, they often fail to adequately resolve short-chain fluorinated alcohols (the primary synthesis impurity) from the solvent peak due to tailing.

-

Recommendation: Use a 6% Cyanopropyl-phenyl (e.g., DB-624, VF-624ms) phase.

-

Why? The cyanopropyl functionality interacts with the lone pairs on the fluorine and oxygen atoms, providing superior selectivity for separating the polar 2,2-difluoroethanol from the carbonate ester.

Injection Port Dynamics (Thermal Stability)

Fluorinated carbonates can undergo thermal decomposition (decarboxylation) in hot, active injection ports.

-

Mitigation: Use a deactivated split liner with quartz wool . Avoid standard glass wool if HF is suspected, as it reacts with silica, creating active sites that degrade the analyte before it reaches the column.

Experimental Protocol

Reagents and Standards

-

Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade).

-

Critical Note:Do NOT use Methanol or Ethanol. These will induce transesterification in the injector, creating false impurity peaks (e.g., Methyl 2,2-difluoroethyl carbonate).

-

-

Internal Standard (ISTD): Naphthalene-d8 or Azulene (chemically inert, distinct retention).

Sample Preparation[3]

-

Blank Preparation: Inject pure DCM to ensure system cleanliness.

-

Standard Prep: Dissolve authentic DFDEC standard to 1000 µg/mL in DCM.

-

Sample Prep: Dilute the bulk DFDEC sample 1:100 in DCM (approx. 10 mg/mL).

-

Why High Concentration? To detect trace impurities at <0.1% levels.

-

-

Filtration: Use a 0.2 µm PTFE syringe filter (avoid Nylon due to solvent incompatibility).

GC/MS Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 240 °C | High enough to volatilize, low enough to limit degradation. |

| Injection Mode | Split (50:1) | Prevents column saturation and MS detector overload. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for reproducible retention times. |

| Column | DB-624 (30m x 0.25mm x 1.4µm) | Thick film improves peak shape for volatiles. |

| Oven Program | 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min) | Slow ramp separates low-BP alcohol impurities. |

| Transfer Line | 250 °C | Prevents condensation of high-boilers. |

| Ion Source | EI (70 eV), 230 °C | Standard fragmentation energy. |

| Scan Range | m/z 29 – 300 | Captures low mass fluorinated fragments. |

Analytical Workflow & Logic (Visualization)

The following diagram illustrates the decision matrix for identifying impurities and validating the run.

Figure 1: Analytical workflow for DFDEC purity assessment, highlighting the critical separation of the alcohol precursor.

Data Analysis & Interpretation

Mass Spectral Fragmentation (EI Source)

Fluorinated carbonates do not fragment like standard hydrocarbons. The electron-withdrawing nature of fluorine dictates the cleavage.

Proposed Fragmentation Pathway for DFDEC (MW 190):

-

Molecular Ion (

): m/z 190 (Often very weak or absent). -

Alpha-Cleavage (Primary Fragment): Loss of the fluoro-alkoxy group.

-

Cleavage at the carbonyl oxygen.

-

Fragment:

.

-

-

McLafferty-like Rearrangement:

-

Loss of

is common in carbonates.

-

-

Characteristic Fluorine Fragments (Diagnostic):

-

m/z 51 (

): Dominant peak for difluoroethyl groups. -

m/z 65 (

): The difluoroethyl cation. -

m/z 83 (

): The alkoxy fragment.

-

Impurity Identification:

-

2,2-Difluoroethanol (MW 82): Look for m/z 51 (

) and m/z 31 ( -

HF (Hydrofluoric Acid): Cannot be easily detected by standard GC/MS (m/z 20) due to background water/air, but its presence is inferred by peak tailing and column bleed.

Quantification Strategy

For high-precision purity ("Assay"), use the Corrected Area Normalization method:

Troubleshooting & System Suitability

System Suitability Test (SST)

Before running samples, inject a "System Suitability Mix" containing:

-

DFDEC (Analyte)

-

2,2-Difluoroethanol (Known Impurity)

-

Toluene (Solvent)

Acceptance Criteria:

-

Resolution (

): > 1.5 between Toluene and Difluoroethanol. -

Tailing Factor (

): < 1.2 for the alcohol peak (indicates inert flow path). -

S/N Ratio: > 10:1 for the alcohol at 0.05% concentration.

Common Issues

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing (Alcohol) | Active sites in liner/column | Replace liner; trim column (10-20 cm). |

| Ghost Peaks (m/z 149) | Phthalates | Check septum bleed or solvent contamination. |

| Split Peaks | Solvent mismatch | Ensure sample solvent (DCM) focuses well on the column. |

| Missing | Hard Ionization | Rely on fragment ions (m/z 51, 65, 83) for ID. |

References

-

National Institute of Standards and Technology (NIST). Mass Spectra of Fluorocarbons and Derivatives.[3] NIST Chemistry WebBook, SRD 69. [Link]

- Smart, B. E. (2001). Fluorine Substituent Effects (on bioactivity and chemical stability). Journal of Fluorine Chemistry.

-

Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews. [Link]

-

Agilent Technologies. (2020). Analysis of Carbonate Solvents in Lithium Ion Battery Electrolyte using GC/MS. Application Note 5994-1863EN. [Link]

Sources

Troubleshooting & Optimization

Understanding the degradation mechanism of Bis(2,2-difluoroethyl) carbonate in batteries.

Advanced Electrolyte Materials Division

Introduction: The DFDEC Architecture

Welcome to the technical support portal for fluorinated linear carbonates. You are likely using Bis(2,2-difluoroethyl) carbonate (DFDEC) to extend the oxidative stability window of your electrolyte beyond 4.3V vs. Li/Li⁺.

Unlike standard diethyl carbonate (DEC), DFDEC incorporates electron-withdrawing fluorine atoms at the

This guide addresses the specific "silent killers" of cell performance linked to DFDEC: HF generation , reductive defluorination , and transesterification .

Troubleshooting Guide (Q&A)

Module A: High Voltage Instability & Gas Generation

Q1: I am observing capacity fade and cell swelling in my NMC811/Graphite cells cycled at 4.5V. I thought DFDEC was stable at this voltage?

Diagnosis: While DFDEC is more stable than DEC, it is not immune to oxidation. The degradation mechanism at high voltage involves hydrogen abstraction from the

-

The Mechanism:

-

Oxidation: The cathode surface abstracts a proton (

) from the -

Radical Formation: This forms a radical intermediate that is unstable.

-

Decomposition: The radical typically decomposes into

(gas) and fluorinated aldehydes or alcohols. -

Crosstalk: These oxidized species migrate to the anode, disrupting the SEI (Solid Electrolyte Interphase).

-

Corrective Action:

-

Check Cutoff Voltage: Ensure your upper cutoff does not exceed 4.6V without additional film-forming additives (like LiPO2F2).

-

Gas Analysis: Perform GC-MS on the vented gas. If you see high levels of

and

Module B: High Impedance & "Thick" SEI

Q2: My initial cycle Coulombic Efficiency (ICE) is low, and impedance (EIS) shows a massive interfacial resistance rise. Why?

Diagnosis: This is a classic symptom of aggressive reductive defluorination . Unlike EC (Ethylene Carbonate) which polymerizes to form a flexible SEI, DFDEC tends to decompose rapidly on the graphite anode to form inorganic LiF (Lithium Fluoride).

-

The Mechanism:

- (Defluorination).

-

Excessive LiF is highly resistive to

transport if it forms thick, non-uniform agglomerates rather than a thin layer.